3-Methylbutyl 2-methylbutanoate
Overview
Description
3-Methylbutyl 2-methylbutanoate: is an ester compound with the molecular formula C10H20O2 . It is also known by the synonym Isoamyl 2-methylbutyrate . This compound is characterized by its fruity, apple-like aroma, making it a popular choice in the flavors and fragrances industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyl 2-methylbutanoate can be synthesized through the esterification reaction between 3-methylbutanol and 2-methylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyl 2-methylbutanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the ester into its corresponding alcohol and acid using water and an acid or base catalyst.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-methylbutanol and 2-methylbutanoic acid.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
3-Methylbutyl 2-methylbutanoate has various applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 3-methylbutyl 2-methylbutanoate is primarily related to its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma . The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .
Comparison with Similar Compounds
- Hexyl 2-methylbutanoate
- cis-3-Hexenyl hexanoate
- Ethyl 4-methylvalerate
- Ethyl isobutyrate
Comparison: 3-Methylbutyl 2-methylbutanoate is unique due to its specific combination of a 3-methylbutyl group and a 2-methylbutanoate group, which imparts a distinct fruity aroma. Compared to similar esters, it has a more pronounced apple-like scent, making it particularly valuable in the flavors and fragrances industry .
Properties
IUPAC Name |
3-methylbutyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIRHYHLQKDEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865387 | |
Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity odour | |
Record name | Isoamyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 186.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylbutyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in ethanol and oil, insoluble in water | |
Record name | Isoamyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.852-0.861 | |
Record name | Isoamyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
27625-35-0, 93803-99-7 | |
Record name | 3-Methylbutyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27625-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027625350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutyl methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyl methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methylbutyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LGN25Y6EK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylbutyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential nematicidal properties of 3-methylbutyl 2-methylbutanoate?
A1: Research has shown that this compound exhibits strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus []. At a concentration of 1 mg/mL, it effectively killed the nematodes. Further studies indicated an LC50 value (the concentration lethal to 50% of the nematodes) of 0.0326 mg/mL []. This suggests that this compound could be a promising candidate for developing new, environmentally friendly nematicides.
Q2: How does the presence of this compound in fruits influence their aroma profile?
A2: this compound is a significant contributor to the aroma profile of various fruits, including sea buckthorn berries []. It is one of the most abundant volatile compounds identified in these berries, contributing to their characteristic fruity scent [].
Q3: Can the presence or absence of this compound be used to assess fruit quality?
A3: Yes, studies have shown that the levels of this compound can be indicative of fruit quality. For instance, smoked Ambul bananas (Musa acuminata, AAB) exhibited a significantly lower concentration of this compound compared to naturally ripened bananas []. This decrease in concentration correlated with a poorer aroma profile and the presence of black scars on the peel, indicating a decline in quality due to the smoking treatment []. Similarly, in sea buckthorn berries, this compound constitutes a significant portion of the volatile compounds []. The presence and relative abundance of this compound, alongside other volatile compounds, can be used to differentiate between wild and cultivated varieties and could be a marker for freshness and authenticity [].
Q4: Are there any other biological activities associated with this compound?
A4: While this compound is primarily known for its aroma and potential nematicidal activity, its presence in the essential oil of Eriocephalus pinnatus, a plant used in traditional medicine, suggests it might possess other biological properties that require further investigation [].
Q5: How do researchers analyze and quantify this compound in complex mixtures?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed to separate, identify, and quantify this compound in complex mixtures like fruit extracts and essential oils [, , ]. This technique is particularly useful for analyzing volatile compounds.
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